N,N-Diethylacetamide

Overview

Description

N,N-Diethylacetamide, also known as acetic acid diethylamide, is an organic compound with the molecular formula CH₃CON(C₂H₅)₂. It is a colorless liquid with a faint amine-like odor. This compound is primarily used as a solvent in various chemical reactions and industrial processes due to its ability to dissolve a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylacetamide can be synthesized through several methods:

Acetic Acid Method: This involves the reaction of acetic acid with diethylamine. The reaction is exothermic and typically carried out at elevated temperatures.

Acetic Anhydride Method: In this method, acetic anhydride reacts with diethylamine. The reaction is controlled at specific temperatures to ensure complete acylation.

Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and purity. The acetic acid method is commonly used in industrial settings due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

N,N-Diethylacetamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids, this compound can hydrolyze to form acetic acid and diethylamine.

Oxidation: It can be oxidized under specific conditions to form corresponding amides and acids.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Acids: Hydrochloric acid and sulfuric acid are commonly used for hydrolysis reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Nucleophiles: Various nucleophiles such as halides and amines are used in substitution reactions.

Major Products:

Hydrolysis: Acetic acid and diethylamine.

Oxidation: Corresponding amides and acids.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

N,N-Diethylacetamide can be compared with other similar compounds such as:

N,N-Dimethylacetamide: This compound has similar solvent properties but differs in its molecular structure, having methyl groups instead of ethyl groups.

N,N-Diethylformamide: Similar in structure but with a formamide group instead of an acetamide group.

Uniqueness: this compound is unique due to its specific solvent properties and its ability to participate in a wide range of chemical reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it suitable for specific applications .

Comparison with Similar Compounds

- N,N-Dimethylacetamide

- N,N-Diethylformamide

- N,N-Dimethylformamide

Biological Activity

N,N-Diethylacetamide (DEAC) is an organic compound belonging to the class of diethyl tertiary amides, which has garnered attention for its various biological activities and potential applications in pharmacology and organic synthesis. This article provides a comprehensive overview of the biological activity of DEAC, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

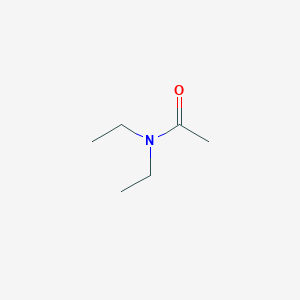

This compound has the following chemical structure:

- Molecular Formula : C₆H₁₃N₁O

- Molecular Weight : 115.18 g/mol

- Appearance : Colorless liquid

- Boiling Point : 175 °C

Biological Activity Overview

This compound exhibits several biological activities, primarily through its effects on drug metabolism and potential therapeutic applications. Key areas of research include:

- Drug Metabolism Modulation

- Antimicrobial Activity

- Anti-inflammatory Effects

- Toxicological Considerations

Case Study 1: Hepatic Enzyme Induction

A study investigated the effects of DEAC on hepatic drug-metabolizing enzymes in rats. The findings revealed that administration at doses ranging from 100-300 mg/kg increased the activity of P450 2B1/2 enzymes significantly, indicating that DEAC could enhance drug metabolism .

Case Study 2: Antimicrobial Efficacy

In a research effort focused on synthesizing new antimicrobial agents, derivatives of DEAC were tested against various pathogens. The results showed that these compounds had notable efficacy against Candida albicans, suggesting their potential use as antifungal agents .

Case Study 3: Inflammatory Response Modulation

A study explored the anti-inflammatory effects of DEAC by assessing its impact on LPS-induced inflammation in macrophages. Results indicated that DEAC pretreatment significantly reduced nitric oxide production and inhibited NF-κB activation, underscoring its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFDBNQQDYLMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020459 | |

| Record name | N,N-Diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | N,N-Diethylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185.5 °C | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, alcohol; sol in all proportions in ether, acetone, benzene | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9130 @ 17 °C | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.89 [mmHg], 2 MM HG @ 35 °C | |

| Record name | N,N-Diethylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

685-91-6 | |

| Record name | N,N-Diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YO81D7ST6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

LESS THAN 20 °C | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: N,N-Diethylacetamide has the molecular formula C6H13NO and a molecular weight of 115.17 g/mol.

A: [, , ] Several spectroscopic techniques have been used to characterize this compound, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic stretching vibrations of the carbonyl group (C=O) and the amide bond (C-N).* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR have been employed to elucidate the structure and study the conformational behavior of this compound. These techniques provide detailed insights into the arrangement of hydrogen and carbon atoms within the molecule.* Raman spectroscopy: Offers complementary vibrational information to IR spectroscopy.

A: [] this compound has been shown to effectively disperse both raw and purified laser-generated SWNTs. This property is attributed to favorable interactions between the solvent and the nanotubes, likely due to high polarizability and optimal geometric parameters of the solvent molecule.

A: [] Infrared spectroscopic studies revealed that the solvation behavior of poly(N,N-diethylacrylamide) in various solvents can be correlated with the solvation behavior of its monomer, this compound. This suggests that the solvent-solute interactions occur primarily at the molecular level, with hydrogen bonding playing a significant role in protic solvents.

A: [] A phosphorus ylide derived from this compound acts as a highly efficient organocatalyst for the cyanosilylation of ketones and other carbonyl compounds. This catalyst operates at remarkably low loadings (down to 0.005 mol%) and exhibits broad substrate scope, enabling the addition of trimethylsilyl cyanide (TMSCN) to various ketones, aldehydes, and imines. Mechanistic studies suggest that the phosphorane functions as a Lewis base, activating TMSCN through desilylative nucleophilic attack.

A: [] In a series of this compound-containing imidazopyridine derivatives designed as angiotensin II receptor antagonists, specific structural features were found to be crucial for high affinity and potency:* Small alkyl groups at the C-2 position of the imidazopyridine core* A (methylbiphenylyl)tetrazole moiety at the N-3 position* Substitution at the N-5 position with benzyl groups or, more favorably, acetic acid esters or acetamides

A: [] this compound has been shown to possess various pharmacodynamic properties:* CNS effects: It induces significant behavioral changes and potentiates hexobarbital-induced sleeping time in mice. * Spasmolytic activity: Exhibits nonspecific spasmolytic activity in the guinea pig isolated ileum.* Cardiovascular effects: Causes cardiovascular effects in rats, cats, and dogs, even at low doses.

A: [] this compound exhibits notable toxicity, particularly in mice, where it showed the highest toxicity among several tested drug solvents. Further research is needed to fully characterize its safety profile.

A: [, , , ] Various analytical methods are employed to investigate the complexation behavior of metal ions with calixarene derivatives functionalized with this compound groups:* UV spectroscopy: Monitors changes in absorbance to determine association constants and evaluate the complexation ability of the calixarene receptors towards different anions. * Extraction experiments: Assess the extraction efficiency and selectivity of calixarene extractants for specific metal ions from aqueous solutions. * Atomic absorption spectrometry: Quantifies the concentration of metal ions in the extracted phase, providing information about the extraction efficiency and selectivity of the calixarene ligands.

A: [] While the provided research doesn't delve deeply into the environmental impact of this compound itself, it highlights the photocatalytic degradation of a model pollutant, sulforhodamine B (SRB), using TiO2 and identifies this compound as one of the intermediate products formed during this process. This suggests that this compound can be generated as a byproduct of photocatalytic degradation processes and might require further investigation regarding its persistence and potential ecotoxicological effects in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.